![molecular formula C36H21FN2 B12553012 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline CAS No. 169565-91-7](/img/structure/B12553012.png)
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 6th position and two phenylethynyl groups at the 2nd and 3rd positions of the quinoxaline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield hydrogenated quinoxaline derivatives .
Applications De Recherche Scientifique
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For example, its photoluminescent properties are due to the presence of the quinoxaline ring, which can absorb and emit light at specific wavelengths. This makes it useful as a fluorescent probe in bioimaging applications . Additionally, its potential therapeutic properties may involve the inhibition of specific enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline: Similar in structure but with a different substitution pattern.
Quinoxaline: The parent compound, lacking the fluorine and phenylethynyl groups.
Thiophene-quinoxaline derivatives: Compounds with thiophene units instead of phenylethynyl groups.
Uniqueness
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct photoluminescent properties and potential therapeutic applications. Its fluorine atom and phenylethynyl groups contribute to its stability and reactivity, making it a valuable compound in various scientific research fields .
Propriétés
Numéro CAS |
169565-91-7 |
|---|---|
Formule moléculaire |
C36H21FN2 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
6-fluoro-2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline |
InChI |
InChI=1S/C36H21FN2/c37-32-23-24-33-34(25-32)39-36(31-21-17-29(18-22-31)14-12-27-9-5-2-6-10-27)35(38-33)30-19-15-28(16-20-30)13-11-26-7-3-1-4-8-26/h1-10,15-25H |
Clé InChI |
HLVDVXUPMWFJOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)N=C3C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
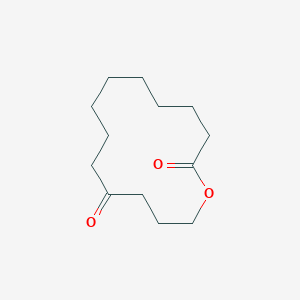
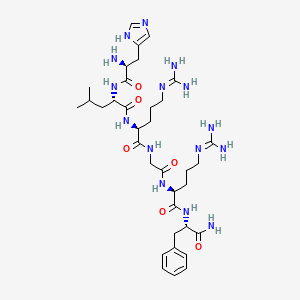
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
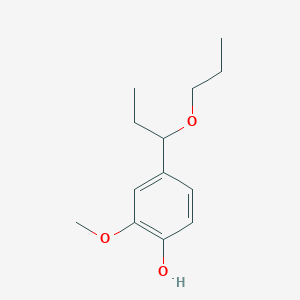
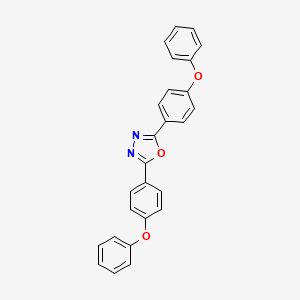
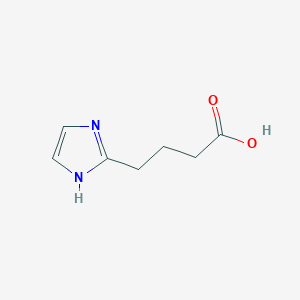
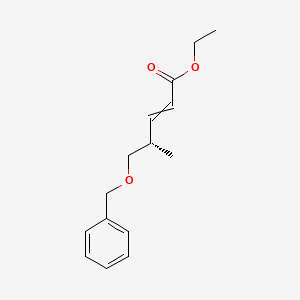
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
